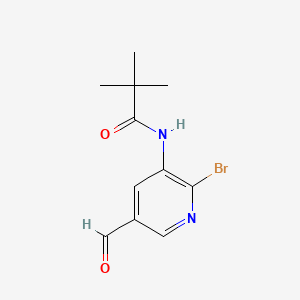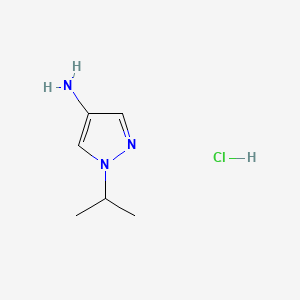
1-Isopropyl-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Isopropyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C6H12ClN3 . It is also known by other names such as “4-Amino-1-isopropylpyrazole HCl” and "1-propan-2-ylpyrazol-4-amine;hydrochloride" .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of α,β-ethylenic ketones with phenylhydrazine . Another method involves the sequential cyclization of 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 with hydrazine hydrate .Molecular Structure Analysis
The molecular weight of “this compound” is 161.63 g/mol . The InChI code is “1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H” and the canonical SMILES is "CC©N1C=C(C=N1)N.Cl" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.63 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Applications De Recherche Scientifique
Antitumor, Antifungal, and Antibacterial Applications 1-Isopropyl-1H-pyrazol-4-amine hydrochloride derivatives have been studied for their potential applications in various biological activities. The synthesis and characterization of pyrazole derivatives have highlighted their significance in antitumor, antifungal, and antibacterial pharmacological research. Specifically, compounds synthesized from hydroxymethyl pyrazole derivatives have shown promising biological activity against breast cancer and microbes, with their structural and chemical properties extensively studied through various spectroscopic and crystallographic methods (Titi et al., 2020).
Antibacterial Agents The synthesis of new substituted pyrazoles and isoxazoles from this compound has also been investigated for their antibacterial properties. These compounds were synthesized through condensation reactions and were structurally characterized using various spectral studies. The synthesized compounds exhibited antibacterial activity against common bacteria such as Staphylococcus aureus and Escherichia coli (Pareek et al., 2015).
Kinase Inhibitors The compound has been utilized in the design and synthesis of RET protein kinase inhibitors. These inhibitors play a crucial role in targeted cancer therapy. The synthesized pyrazolopyrimidine compounds, notably compound 7a, demonstrated effective inhibition of RET phosphorylation in breast cancer cells, suggesting their potential in cancer treatment research (Dinér et al., 2012).
Organic Synthesis and Chemical Analysis The compound has been involved in the synthesis of novel organic compounds, such as 1-arylpyrazolo[3,4-d]pyrimidines, which were synthesized and structurally characterized using various methods. These studies contribute to the field of organic synthesis and provide insights into the structural and chemical properties of pyrazole derivatives (Ju Liu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-propan-2-ylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZEIIBJIFRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673822 |
Source


|
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185293-23-5 |
Source


|
| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
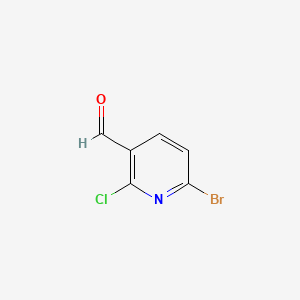

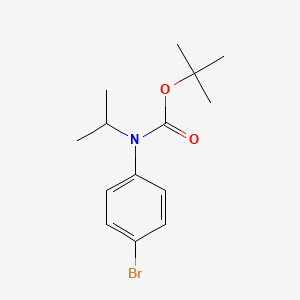
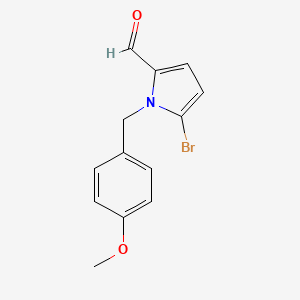

![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)

![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)
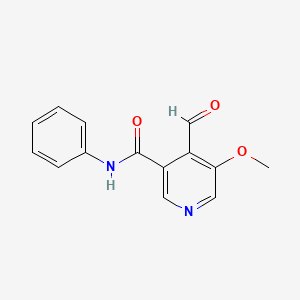
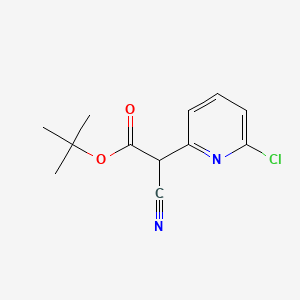
![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)
